molecular formula C10H11NOS2 B1377659 [5-(Aminomethyl)-2-thienyl](2-thienyl)methanol CAS No. 1447967-18-1

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol

Cat. No.: B1377659
CAS No.: 1447967-18-1
M. Wt: 225.3 g/mol
InChI Key: JMPVNIPMSRUIQG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thienylmethanol is a heterocyclic compound featuring two thiophene rings, one substituted with an aminomethyl group and the other linked to a methanol group.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPVNIPMSRUIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-thienylmethanol typically involves the following steps:

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-2-thienylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Aminomethyl)-2-thienylmethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Overview

5-(Aminomethyl)-2-thienylmethanol is a thiophene derivative known for its diverse applications across various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. This compound features a unique structure that enhances its reactivity and biological activity, making it a valuable intermediate in the development of novel therapeutic agents and materials.

Organic Synthesis

Role as an Intermediate :

  • This compound serves as a crucial building block in synthesizing more complex thiophene derivatives. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Reaction TypeDescriptionProducts Formed
OxidationConverts to sulfoxides or sulfonesSulfoxides, sulfones
ReductionForms thiol derivativesThiols
Nucleophilic SubstitutionHydroxymethyl group can be replaced by other groupsSubstituted thiophenes

Pharmacology

Therapeutic Potential :

  • Investigated for its biological activity, particularly in pharmacological studies aimed at discovering new therapeutic agents. The compound shows promise in modulating enzyme interactions and influencing metabolic pathways.

Case Studies :

  • Research indicates that thiophene derivatives exhibit anti-inflammatory and anticancer properties. For example, compounds similar to 5-(Aminomethyl)-2-thienylmethanol have been shown to inhibit tumor growth in preclinical models.

Materials Science

Applications in Electronics :

  • Utilized in developing organic semiconductors and conductive polymers due to its electronic properties. The dual thiophene structure enhances charge transport capabilities, making it suitable for applications in organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thienylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The thiophene ring system contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: [5-(Aminomethyl)-2-furyl]methanol

  • Molecular Formula: C₆H₉NO₂ (vs. C₁₀H₁₁NOS₂ for the target compound)
  • Key Differences : Replaces thienyl groups with furyl rings, reducing sulfur content and molecular weight (127.143 g/mol vs. ~237.3 g/mol estimated for the target compound).
  • Functional Implications : The furan analog () lacks sulfur’s electron-rich properties, likely altering reactivity and biological interactions.

Thienyl-Methanol Derivatives

a) [5-(2-Pyridinyl)-2-thienyl]methanol (CAS 197899-76-6)
  • Molecular Formula: C₁₀H₉NOS
  • Substituents: Pyridinyl group instead of aminomethyl-thienyl ().
  • Properties : Higher polarity due to the pyridine nitrogen, enhancing solubility in polar solvents.
b) [5-(Pentafluoroethyl)-2-thienyl]methanol
  • Molecular Formula : C₇H₅F₅OS
  • Substituents : Electron-withdrawing pentafluoroethyl group ().
c) (5-Methyl-2-thienyl)(1-naphthyl)methanol
  • Molecular Formula : C₁₆H₁₄OS
  • Substituents : Bulky naphthyl group ().
a) Antibacterial Activity
  • Compound 9a (): A structurally related 1,3,4-oxadiazoline-2-thione derivative exhibited broad-spectrum antibacterial activity (MIC < 10 µg/mL against Gram-positive bacteria).
  • Target Compound: The aminomethyl group may enhance interactions with bacterial membranes or enzymes, though direct activity data are unavailable.
b) Enzyme Inhibition
  • Compound 1 (): A thienyl-thiazole derivative inhibited phosphoenolpyruvate carboxykinase (PEPCK) by stabilizing the enzyme (ΔTm ≈ +8°C).
  • Target Compound: The aminomethyl group could facilitate hydrogen bonding with enzyme active sites, analogous to compound 1’s mechanism.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
5-(Aminomethyl)-2-thienylmethanol C₁₀H₁₁NOS₂ ~237.3 (estimated) Aminomethyl, thienyl, methanol Polar, hydrogen-bond donor/acceptor -
[5-(Aminomethyl)-2-furyl]methanol C₆H₉NO₂ 127.143 Aminomethyl, furyl, methanol Lower hydrophobicity
[5-(2-Pyridinyl)-2-thienyl]methanol C₁₀H₉NOS 191.254 Pyridinyl, thienyl, methanol High polarity, pyridine nitrogen
[5-(Pentafluoroethyl)-2-thienyl]methanol C₇H₅F₅OS 232.166 Pentafluoroethyl, thienyl, methanol Fluorophilic, hydrophobic

Biological Activity

5-(Aminomethyl)-2-thienylmethanol is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both aminomethyl and hydroxymethyl groups, which enhance its interaction with various biological targets. The thiophene ring system contributes to the compound's stability and reactivity, making it a candidate for diverse pharmacological applications.

The biological activity of 5-(Aminomethyl)-2-thienylmethanol is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Binding Affinity : The aminomethyl group enhances binding to target proteins, influencing biochemical pathways.
  • Stability : The thiophene structure provides stability, allowing for effective interaction with molecular targets.
  • Reactivity : Its unique functional groups facilitate participation in various chemical reactions, potentially leading to diverse biological effects.

Biological Activities

Research indicates that 5-(Aminomethyl)-2-thienylmethanol exhibits several biological activities. Below is a summary of its potential effects:

Activity Description
AntimicrobialDemonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
AnticancerPreliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways, such as acetylcholinesterase (AChE) .

Case Studies and Research Findings

  • Antimicrobial Activity : A study assessing the antimicrobial properties of thiophene derivatives found that compounds similar to 5-(Aminomethyl)-2-thienylmethanol exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that the compound could be developed into a novel antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that 5-(Aminomethyl)-2-thienylmethanol has cytotoxic effects on human cancer cell lines such as MCF7 (breast adenocarcinoma) and HepG2 (liver hepatocellular carcinoma). The IC50 values indicated potent activity, making it a candidate for further development in cancer therapy .
  • Enzyme Inhibition Studies : Research on enzyme inhibition revealed that compounds with similar structures can inhibit AChE, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit this enzyme could position it as a potential therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
Reactant of Route 2
[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol

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